1-(2-((4-((Benzyloxy)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
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Overview
Description
“1-(2-((4-((Benzyloxy)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione” is a compound that belongs to the class of piperidones . Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day . The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
In the synthesis of piperidones, various catalysts were employed such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Drug Discovery
Piperidine derivatives, such as the compound , are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This highlights the compound’s potential in the field of drug discovery.
In Vitro Activity
The compound could potentially be used to study in vitro activity on various cell lines, such as U937, K562, HL60, Jurkat, and U266 cells . This could provide valuable insights into the compound’s effects on these cells.
Hydromethylation Sequence
The compound could potentially be used in a hydromethylation sequence, which has been applied to methoxy protected compounds and cholesterol . This could be useful in the synthesis of various organic compounds.
Protodeboronation
The compound could potentially be used in protodeboronation, a process that has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This highlights the compound’s potential use in organic synthesis.
Antioxidant Properties
Compounds with a piperidine moiety, such as the compound , have been found to exhibit powerful antioxidant action because of their capability of hindering or suppressing free radicals . This suggests potential applications in the development of antioxidant therapies.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various proteins and enzymes, influencing their function .
Mode of Action
Similar compounds have been reported to undergo catalytic protodeboronation, a process that involves a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the protodeboronation process has been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B . .
Pharmacokinetics
It’s important to note that the stability of similar compounds can be influenced by air and moisture .
Result of Action
Similar compounds have been reported to undergo transformations that allow for valuable but unknown transformations, such as formal anti-markovnikov alkene hydromethylation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of similar compounds can be influenced by air and moisture . .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a vibrant field of research with promising future directions.
properties
IUPAC Name |
1-[2-[4-(phenylmethoxymethyl)piperidin-1-yl]sulfonylethyl]piperidine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5S/c23-19-7-4-8-20(24)22(19)13-14-28(25,26)21-11-9-18(10-12-21)16-27-15-17-5-2-1-3-6-17/h1-3,5-6,18H,4,7-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOHZHSVGXNLLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCC(CC2)COCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((4-((Benzyloxy)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione |
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